Humantenmine
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Overview
Description
Humantenmine is an indole alkaloid isolated from the plant Gelsemium elegans, which belongs to the Gelsemiaceae family . This compound is known for its potential medicinal properties, particularly in the treatment of pain and rheumatic arthritis . it is also recognized for its toxicity, which necessitates careful handling and study .
Mechanism of Action
Target of Action
Humantenmine, also known as Gelsenicine, is an indole alkaloid derived from the Gelsemium genus plants Studies on gelsemium alkaloids have shown that they modulate glycine receptors (glyrs) and gaba a receptors (gaba a rs), which are ligand-gated ion channels of the central nervous system (cns) .
Mode of Action
The exact mode of action of this compound is still under investigation. While other Gelsemium alkaloids like gelsemine and koumine have been found to inhibit GlyRs and GABA A Rs . This suggests that this compound may have a different mechanism of action.
Biochemical Pathways
It’s known that gelsemium alkaloids can affect the cns
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound indicate that it is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . These properties can influence the bioavailability of this compound, potentially affecting its therapeutic efficacy and toxicity.
Result of Action
In vivo studies have shown that this compound is the most potent gelsemium indole alkaloid in terms of its toxicology, with ld50 values lower than 02 mg/kg . This suggests that this compound may have significant cellular effects, potentially leading to toxicity at relatively low doses.
Biochemical Analysis
Biochemical Properties
Humantenmine interacts with several enzymes and proteins. It is metabolized by cytochrome P450 3A4 and 3A5 . The metabolic profiling of this compound reveals nine metabolites in plasma, urine, and bile which are largely obtained by demethylation, hydroxylation, acetylation, and glycine conjugation .
Cellular Effects
This compound has been shown to decrease the 14-day survival rate of mice to 17% after they are intragastrically treated with it, along with hepatic injury and increasing alanine aminotransferase (ALT)/aspartate aminotransferase (AST) levels .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 3A4 and 3A5
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . Most metabolites in urine are basically eliminated in 24 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 3A4 and 3A5, undergoing processes such as demethylation, hydroxylation, acetylation, and glycine conjugation .
Transport and Distribution
This compound is absorbed rapidly and widely distributed in tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of humantenmine involves the extraction from Gelsemium elegans using a two-dimensional liquid chromatography system . This method includes ion exchange chromatography followed by reversed-phase chromatography to isolate and purify the compound . The reaction conditions typically involve the use of methanol as a solvent and protein precipitation for sample preparation .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The process involves large-scale extraction from plant material, followed by chromatographic separation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Humantenmine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Humantenmine has several scientific research applications, including:
Chemistry: Used as a model compound for studying indole alkaloid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential in pain management and treatment of rheumatic arthritis.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Humantenmine is often compared with other indole alkaloids such as gelsemine and koumine . While all three compounds share similar structural features, this compound is unique in its higher potency and toxicity . Other similar compounds include:
- Humantenidine
- 11-Hydroxygelsenicine
- 11-Hydroxyrankinidine
- Humantenirine
- Humantenine
- 11-Hydroxyhumantenine
- Gelsevirine
These compounds have varying physicochemical properties and bioactivities, making them valuable for different research and therapeutic applications .
Properties
CAS No. |
82354-38-9 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11?,12-,15-,17+,19-/m0/s1 |
InChI Key |
BIGABVPVCRHEES-BTOOUBFQSA-N |
SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@H]4CC1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |
Appearance |
Powder |
Synonyms |
humantenmine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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